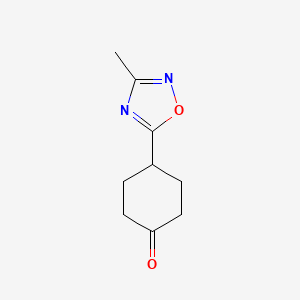

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

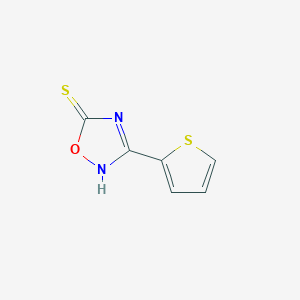

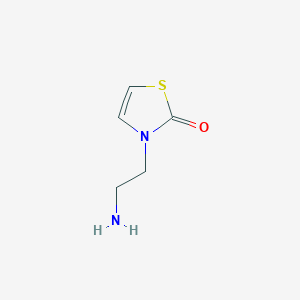

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one” is a derivative of the 1,2,4-oxadiazole heterocyclic ring . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole-based compounds has been a subject of interest in recent years . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The greatest interest is involved with 1,3,4-oxadiazoles .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring has been found to exhibit a wide range of biological activities such as anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory . The 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Rearrangement Studies : The compound is involved in synthesis processes like Dimroth rearrangement, where specific oxadiazole derivatives are synthesized and rearranged. This is significant in the development of new chemical entities and understanding chemical reactions (Rozhkov et al., 2004).

- Formation of Insensitive Energetic Materials : It plays a role in synthesizing energetic materials that are insensitive to impact and friction, contributing to the development of safer energetic compounds (Yu et al., 2017).

- Corrosion Inhibition : Oxadiazole derivatives, similar in structure to the compound , have been studied for their corrosion inhibition properties, indicating potential applications in protecting metals from corrosion (Ammal et al., 2018).

Biological and Medicinal Applications

- Antiepileptic Activity : Certain oxadiazole derivatives exhibit antiepileptic properties, suggesting potential applications in developing anticonvulsant drugs (Rajak et al., 2013).

- Anticancer Potential : Some 1,2,4-oxadiazole compounds are known to induce apoptosis in cancer cells, indicating their potential as anticancer agents (Zhang et al., 2005).

Material Science and Engineering Applications

- Development of Mesogenic Materials : Oxadiazole compounds are used in synthesizing materials with liquid crystalline properties, which are valuable in various material science applications (Ali & Tomi, 2018).

- Formation of Heterocyclic Compounds : Research includes the formation of novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, which has implications in developing new materials and compounds (Kharchenko et al., 2008).

Future Directions

The 1,2,4-oxadiazole ring has attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing the 1,2,4-oxadiazole unit . The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that there is potential for further development and exploration of 1,2,4-oxadiazole derivatives in the field of drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with peroxisome proliferator-activated receptors (pparδ/β) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may form intramolecular hydrogen bonds , which could influence its interaction with target proteins.

Biochemical Pathways

If it does indeed target pparδ/β, it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .

Result of Action

If it acts as an agonist of PPARδ/β, it could potentially modulate gene expression and induce cellular responses related to metabolism and inflammation .

properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBWGTJNGDKJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1339256-33-5 |

Source

|

| Record name | 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)

![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)

![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)